N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide (CAS: 2034499-09-5) is a structurally complex molecule with the molecular formula C₂₄H₂₉N₅O₃ and a molecular weight of 435.52 g/mol . Its core structure features:
- A pyrrolidin-2-one (2-oxopyrrolidin-1-yl) moiety linked to a methyl-substituted phenyl ring.
- A piperidin-4-ylmethyl group substituted with a pyridin-4-yl group.
- An ethanediamide (oxalamide) bridge connecting the two aromatic systems.
This compound is likely explored as a pharmaceutical intermediate due to its hybrid architecture, combining elements of heterocyclic amines and amide linkages, which are common in bioactive molecules .
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-17-4-5-19(15-21(17)29-12-2-3-22(29)30)27-24(32)23(31)26-16-18-8-13-28(14-9-18)20-6-10-25-11-7-20/h4-7,10-11,15,18H,2-3,8-9,12-14,16H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXXHCQYOMLUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be done through various cyclization reactions.
Coupling of the two rings: The pyrrolidinone and piperidine rings are then coupled through an appropriate linker, such as an oxalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Piperidine-Based Amides and Fentanyl Analogues
Several piperidine-containing analogues share structural motifs with the target compound:
Key Differences :
- Backbone Flexibility : The ethanediamide bridge in the target compound provides two amide bonds , enhancing conformational rigidity compared to single-amide analogues like fentanyl derivatives .
- Heterocyclic Substitution : The pyridin-4-yl group may improve solubility and electronic interactions compared to purely aromatic substituents (e.g., phenyl in fentanyl analogues) .
- Pyrrolidone Moieties : The 2-oxopyrrolidin-1-yl group introduces a lactam ring , which can influence metabolic stability and hydrogen-bonding capacity, unlike compounds with simpler alkyl or aryl substituents .
Amide-Linked Piperidine Derivatives in Drug Discovery
highlights compounds like N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127) and others with piperidine-amide scaffolds . These compounds often target enzymes or receptors (e.g., SARS-CoV-2 main protease in ).
Comparison :
- Functional Groups : The target compound’s pyridine and pyrrolidone substituents distinguish it from derivatives with fluorinated aryl or thiophene groups.
Physicochemical Data :
Research Findings and Implications
Pharmacological Potential
- The pyridine-piperidine system is common in CNS-targeting drugs , suggesting possible neuromodulatory applications.
- The pyrrolidone moiety, seen in nootropics like piracetam, may confer cognitive-enhancing properties .
Comparative Advantages
Q & A
Q. What are the foundational synthetic strategies for synthesizing this compound?
The compound’s synthesis typically involves multi-step reactions. Key steps include:
- Intermediate preparation : Formation of the pyrrolidinone-substituted phenyl group via condensation or cyclization reactions.
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl-piperidinylmethyl moiety .
- Amide bond formation : Using coupling agents like HATU or EDCI to link the two primary fragments . Example protocols from similar compounds suggest reaction optimization under inert atmospheres (argon) and anhydrous conditions .
Q. Which analytical techniques are critical for structural confirmation?
Essential methods include:
- NMR spectroscopy : and NMR to verify substituent integration (e.g., aromatic protons at δ 7.40–7.24 ppm, piperidine methylene groups at δ 2.55–2.78 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] ion).
- HPLC : To assess purity (>95% required for in vitro assays) .
Q. What safety protocols are recommended for laboratory handling?
While specific hazards for this compound are not fully classified, precautions include:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Follow OSHA guidelines for organic amides and heterocyclic compounds .
Advanced Research Questions
Q. How can coupling reactions be optimized to enhance yield and scalability?
Strategies include:
- Catalyst screening : Testing Pd catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency.
- Solvent optimization : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature control : Maintaining 80–100°C for Suzuki-Miyaura coupling to minimize side reactions .
- Stoichiometry : Adjusting molar ratios (1:1.2 for aryl halide to boronic acid) to drive reaction completion .
Q. What computational methods can predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory activity .
Q. How do structural modifications influence biological activity?
Case studies from analogous compounds suggest:
- Pyrrolidinone ring : Methylation at the 3-position increases metabolic stability by reducing CYP450 oxidation .
- Pyridine substitution : Electron-withdrawing groups (e.g., -NO) on the pyridinyl ring enhance kinase inhibition but may reduce solubility .
- Piperidine linker : Replacing the methylene group with a carbonyl improves membrane permeability .
Q. How should contradictory data in biological assays be resolved?
Example: Discrepancies in IC values across studies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays. Standardize using 10 µM ATP.
- Cell lines : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for off-target effects.
- Data normalization : Include positive controls (e.g., staurosporine) and normalize to vehicle-treated samples .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Target Outcome |
|---|---|---|
| NMR | 500 MHz, CDCl | Resolution of aromatic peaks |
| HRMS | ESI+, m/z tolerance ± 0.001 Da | Exact mass confirmation |
| HPLC | C18 column, 1.0 mL/min, 254 nm | Purity ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
